5'-Bromo-4-chloro-2,2'-bipyridine is an organic compound characterized by the presence of bromine and chlorine substituents on a bipyridine framework. Its molecular formula is , and it has a molar mass of approximately 249.53 g/mol. The compound exhibits a melting point of around 73 °C and is known for its distinctive properties, including its ability to participate in various
Research into the biological activity of 5'-Bromo-4-chloro-2,2'-bipyridine indicates that it may exhibit several pharmacological properties. Compounds with similar structures have shown potential as:
The synthesis of 5'-Bromo-4-chloro-2,2'-bipyridine can be achieved through several methods:
5'-Bromo-4-chloro-2,2'-bipyridine finds applications in various fields:
Studies on the interactions of 5'-Bromo-4-chloro-2,2'-bipyridine with biological targets are ongoing. These investigations focus on:
Such studies are essential for evaluating its potential therapeutic applications.
Several compounds share structural similarities with 5'-Bromo-4-chloro-2,2'-bipyridine. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-2,2'-bipyridine | Bromine at position 6 | Lacks chlorine; simpler reactivity profile |
| 4-Chloro-2,2'-bipyridine | Chlorine at position 4 | No bromine; less versatile in substitution reactions |
| 5-Bromo-4-methoxy-2,2'-bipyridine | Methoxy group at position 4 | Increased solubility; diverse reactivity |
| 2,2'-Bipyridine | Parent compound without substituents | Widely used in coordination chemistry |
The uniqueness of 5'-Bromo-4-chloro-2,2'-bipyridine lies in its combination of both bromine and chlorine substituents, enhancing its reactivity compared to related compounds. This dual substitution pattern allows for diverse chemical modifications that are not possible with simpler derivatives.
X-ray crystallographic analysis serves as the definitive method for elucidating the three-dimensional molecular structure of 5'-Bromo-4-chloro-2,2'-bipyridine. Based on studies of structurally related halogenated bipyridine derivatives, the compound is expected to exhibit a planar or near-planar bipyridine core with dihedral angles between the pyridine rings influenced by steric and electronic effects of the halogen substituents [2]. The crystal structure would likely reveal intermolecular halogen bonding interactions between bromine and chlorine atoms and nitrogen lone pairs of adjacent molecules, contributing to lattice stabilization [2].
Crystallographic investigations of similar halogenated bipyridine compounds demonstrate that the presence of both bromine and chlorine substituents creates distinct electrophilic regions (σ-holes) on the halogen atoms, as well as π-holes above the aromatic rings, which facilitate interactions with electron-rich species [2]. The compound would be expected to crystallize in a centrosymmetric space group, with the molecular packing influenced by halogen bonding networks [3]. The crystal data would typically include unit cell parameters, space group determination, and refinement statistics with R-factors indicating the quality of the structural solution [4].
Intermolecular interactions within the crystal lattice would be dominated by halogen bonding, particularly N···Br and N···Cl contacts, which are shorter than the sum of van der Waals radii [3]. The relative positioning of bromine at the 5'-position and chlorine at the 4-position creates asymmetric charge distribution, leading to complex three-dimensional packing arrangements that maximize favorable electrostatic interactions while minimizing steric clashes [5].
Proton nuclear magnetic resonance spectroscopy of 5'-Bromo-4-chloro-2,2'-bipyridine provides detailed information about the chemical environments of all hydrogen atoms within the molecule. The spectrum would typically exhibit distinct resonances for each proton due to the asymmetric substitution pattern, with chemical shifts influenced by the electron-withdrawing effects of both halogen substituents [6]. Protons in positions ortho to the halogen substituents would be expected to appear downfield due to the deshielding effects of bromine and chlorine atoms [7].
The ¹H nuclear magnetic resonance spectrum would show characteristic coupling patterns between adjacent aromatic protons, with coupling constants reflecting the geometric relationships between protons on the pyridine rings [6]. Integration ratios would confirm the presence of six aromatic protons, consistent with the disubstituted bipyridine structure. The electron-withdrawing nature of both halogens would result in overall downfield shifts compared to unsubstituted 2,2'-bipyridine, with the magnitude of shifts correlating with the proximity to halogen substituents [8].
Carbon-13 nuclear magnetic resonance spectroscopy would reveal ten distinct carbon signals corresponding to the bipyridine framework [6]. The carbon atoms bearing halogen substituents would exhibit characteristic chemical shifts, with the carbon bearing bromine typically appearing further downfield than the carbon bearing chlorine due to the greater electronegativity and size of bromine [7]. Quaternary carbon atoms at the junction between the pyridine rings would be identified by their lack of proton coupling, while the remaining aromatic carbons would show characteristic chemical shifts in the aromatic region [9].
The multiplicity patterns in ¹³C nuclear magnetic resonance would provide additional structural confirmation, with carbon atoms adjacent to nitrogen showing distinctive chemical shifts compared to other aromatic carbons [8]. The influence of halogen substitution on the electronic structure would be reflected in the chemical shift patterns, providing insights into the electron distribution within the molecule [6].
Mass spectrometric analysis of 5'-Bromo-4-chloro-2,2'-bipyridine would reveal characteristic molecular ion peaks and fragmentation patterns that confirm its molecular structure and composition. The molecular ion peak would appear at m/z 269/271/273 showing the characteristic isotope pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes [10]. This isotope pattern provides unambiguous identification of the halogen composition within the molecule.
Fragmentation patterns would typically involve loss of halogen atoms, with bromine loss (m/z 190/192) and chlorine loss (m/z 234/236) being prominent fragmentation pathways [10]. Sequential loss of both halogens would generate fragments at m/z 155, corresponding to the bipyridine core. The relative intensities of fragmentation peaks would reflect the bond strengths of carbon-halogen bonds, with carbon-bromine bonds generally being weaker than carbon-chlorine bonds [11].
High-resolution mass spectrometry would provide precise molecular weight determination, confirming the molecular formula C₁₀H₆BrClN₂ [10]. Tandem mass spectrometry experiments could elucidate detailed fragmentation mechanisms, providing structural information about the connectivity and substitution patterns. The mass spectrometric behavior would be influenced by the electron-withdrawing effects of the halogen substituents, affecting ionization efficiency and fragmentation pathways [11].
Fourier-transform infrared spectroscopy of 5'-Bromo-4-chloro-2,2'-bipyridine would reveal characteristic vibrational frequencies associated with the aromatic carbon-carbon and carbon-nitrogen stretching modes, as well as carbon-halogen stretching vibrations [12]. The infrared spectrum would show strong absorptions in the aromatic region (1400-1600 cm⁻¹) corresponding to pyridine ring vibrations, with the exact frequencies influenced by the electron-withdrawing effects of the halogen substituents [13].
Carbon-halogen stretching frequencies would appear in the lower frequency region, with carbon-bromine stretches typically occurring around 500-700 cm⁻¹ and carbon-chlorine stretches around 600-800 cm⁻¹ [12]. The exact positions of these bands would be influenced by the electronic environment and the aromatic character of the carbon atoms bearing the halogens [13]. Out-of-plane bending modes of the aromatic hydrogen atoms would provide additional fingerprint information for structural identification [12].
Raman spectroscopy would complement infrared analysis by providing information about symmetric vibrational modes that may be weak or absent in the infrared spectrum [14]. The Raman spectrum would show characteristic bands associated with ring breathing modes and symmetric stretching vibrations of the bipyridine framework [15]. The polarizability changes associated with the halogen substituents would influence the intensity patterns in the Raman spectrum, providing insights into the electronic structure and bonding characteristics [14].
The vibrational spectroscopic data would enable comparison with computational predictions from density functional theory calculations, allowing for assignment of specific vibrational modes to observed spectral features [16]. The combination of infrared and Raman spectroscopy would provide a comprehensive vibrational fingerprint for compound identification and purity assessment [13].
Thermogravimetric analysis of 5'-Bromo-4-chloro-2,2'-bipyridine would provide quantitative information about its thermal decomposition behavior and stability profile [17]. The compound would be expected to show initial thermal stability up to moderate temperatures, followed by decomposition processes involving loss of halogen atoms and subsequent degradation of the bipyridine framework. The onset temperature for thermal decomposition would be influenced by the strength of the carbon-halogen bonds and the stability of the aromatic system [17].
The thermogravimetric profile would typically show step-wise mass losses corresponding to sequential elimination of bromine and chlorine atoms, followed by decomposition of the organic framework [17]. The relative ease of halogen elimination would reflect the bond strengths, with carbon-bromine bonds generally being weaker than carbon-chlorine bonds. Temperature-dependent mass loss rates would provide kinetic information about the decomposition processes [17].
Differential scanning calorimetry would reveal thermal transitions including melting point, crystalline phase transitions, and decomposition events [18]. The melting point would be influenced by the crystal packing and intermolecular interactions, particularly halogen bonding between molecules [3]. Any polymorphic transitions or solid-state phase changes would be detected as endothermic or exothermic peaks in the differential scanning calorimetry trace [18].